2-(1,3-benzodioxol-5-yl)-N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}acetamide -

2-(1,3-benzodioxol-5-yl)-N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}acetamide

Catalog Number: EVT-5178416
CAS Number:
Molecular Formula: C23H22N2O4
Molecular Weight: 390.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-(1,3-Benzodioxol-5-yl)-N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}acetamide is a synthetic organic compound belonging to the class of acetamide derivatives. It is a key intermediate in the synthesis of Lopinavir, an antiretroviral protease inhibitor used in combination with other medications for the treatment of HIV infection. [] This compound is primarily utilized in scientific research to understand its role in Lopinavir synthesis and its potential as a building block for other pharmaceutical agents.

Molecular Structure Analysis

The molecular structure of 2-(1,3-benzodioxol-5-yl)-N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}acetamide has been confirmed using advanced analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy. [] Researchers have meticulously assigned the 1H and 13C NMR signals for this compound, providing a detailed understanding of its structural features. [] This information is crucial for characterizing the compound and ensuring its purity during Lopinavir synthesis.

Chemical Reactions Analysis

The provided papers do not explicitly discuss specific chemical reactions involving 2-(1,3-benzodioxol-5-yl)-N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}acetamide other than its potential role as an intermediate in the synthesis of Lopinavir. [] More research is needed to explore its reactivity and potential use in other chemical transformations.

Applications

The primary application of 2-(1,3-benzodioxol-5-yl)-N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}acetamide identified in the provided papers is its role as an intermediate in the synthesis of Lopinavir. [] It serves as a building block in the multi-step synthesis of this antiretroviral drug, highlighting its importance in pharmaceutical chemistry.

SSR240612

Compound Description: SSR240612 [(2R)-2-[((3R)-3-(1,3-benzodioxol-5-yl)-3-{[(6-methoxy-2-naphthyl)sulfonyl]amino}propanoyl)amino]-3-(4-{[2R,6S)-2,6-dimethylpiperidinyl]methyl}phenyl)-N-isopropyl-N-methylpropanamide hydrochloride] is a novel non-peptide antagonist of the bradykinin (BK) B1 receptor. It exhibits high affinity for the B1 receptor with a Ki of 0.48 nM in human fibroblast MRC5 cells and 0.73 nM in recombinant human B1 receptors expressed in human embryonic kidney cells. SSR240612 displays a 500- to 1000-fold selectivity for B1 over B2 receptors. It effectively inhibits Lys0-desAr9-BK-induced inositol monophosphate formation and antagonizes des-Arg9-BK-induced contractions in isolated rabbit aorta and rat ileum. SSR240612 also demonstrated efficacy in vivo, inhibiting des-Arg9-BK-induced paw edema in mice, reducing capsaicin-induced ear edema, and attenuating tissue damage and neutrophil accumulation in a rat splanchnic artery occlusion/reperfusion model. Furthermore, it inhibited thermal hyperalgesia induced by UV irradiation, the late phase of the nociceptive response to formalin in rats, and prevented neuropathic thermal pain induced by sciatic nerve constriction in rats. []

Relevance: SSR240612 shares the 1,3-benzodioxol-5-yl moiety with the target compound, 2-(1,3-benzodioxol-5-yl)-N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}acetamide. Both compounds also feature an acetamide group, although it is attached to different substituents.

N′-{5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl}-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanamide Hydrate

Compound Description: N′-{5-[2-(2,6-dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl}-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanamide hydrate is a compound whose crystal structure has been determined. []

Relevance: This compound shares the 2,6-dimethylphenoxy acetamide moiety with the target compound, 2-(1,3-benzodioxol-5-yl)-N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}acetamide.

Acefylline-Triazole Hybrids

Compound Description: Acefylline-triazole hybrids are a series of compounds synthesized and evaluated for their anticancer, hemolytic, and thrombolytic activities. These compounds demonstrate moderate anticancer activity against the human liver carcinoma (Hep G2) cell line. The most potent derivative, N-(4-chlorophenyl)-2-(4-(3,4-dichlorophenyl)-5-((1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)methyl)-4H-1,2,4-triazol-3-ylthio)acetamide, exhibits significant activity with a cell viability of 22.55 ± 0.95%. The synthesized compounds show minimal hemolytic activity and moderate clot lysis activity. []

Relevance: Acefylline-triazole hybrids share the acetamide structural feature with 2-(1,3-benzodioxol-5-yl)-N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}acetamide. While the core structures differ, the presence of the acetamide group suggests potential similarities in their chemical properties and reactivity.

N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (Ivacaftor)

Compound Description: Ivacaftor is an FDA-approved potentiator used in the treatment of cystic fibrosis caused by the ΔF508 mutation in the cystic fibrosis transmembrane conductance regulator (CFTR). []

Relevance: Although Ivacaftor's structure differs significantly from 2-(1,3-benzodioxol-5-yl)-N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}acetamide, it is included in this list because it falls under the broader category of "potentiators" discussed in the context of cystic fibrosis treatment. This highlights the potential therapeutic significance of identifying novel potentiators, like the target compound, with improved efficacy and minimal interference with corrector action.

MRE 2029-F20 (N-benzo[1,3]dioxol-5-yl-2-[5-(1,3-dipropyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)-1-methyl-1H-pyrazol-3-yl-oxy]-acetamide)

Compound Description: MRE 2029-F20 is a highly selective antagonist of the A2B adenosine receptor subtype. It exhibits high affinity for the hA2B receptor with a KD of 2.8 ± 0.2 nM in recombinant systems and 2.4 ± 0.5 nM and 2.7 ± 0.7 nM in human neutrophils and lymphocytes, respectively. MRE 2029-F20 effectively counteracts the agonist effects of 5′-N-Ethyl-carboxamidoadenosine in both cAMP accumulation and phospholipase C activation pathways in recombinant and native cells. []

Relevance: MRE 2029-F20 shares a key structural feature with 2-(1,3-benzodioxol-5-yl)-N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}acetamide: the 1,3-benzodioxol-5-yl group. Both compounds also possess an acetamide group, although connected to different substituents. These similarities suggest potential commonalities in their chemical properties and interactions with biological targets, particularly in the context of adenosine receptor modulation.

8-Heterocycle-Substituted Xanthines

Compound Description: These are a series of compounds synthesized and evaluated as potent and selective antagonists for the A2B adenosine receptor. These compounds demonstrate nanomolar affinity for the A2B receptor and exhibit good selectivity over other adenosine receptor subtypes (A1, A2A, and A3). []

Relevance: While the specific structures of these 8-heterocycle-substituted xanthines are not provided, their design and biological activity are relevant to 2-(1,3-benzodioxol-5-yl)-N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}acetamide. Both classes of compounds target the A2B adenosine receptor, suggesting potential similarities in their pharmacophore features and mechanisms of action. This shared target and biological activity highlight the importance of exploring diverse chemical scaffolds for developing selective and potent A2B adenosine receptor antagonists.

2-Propynylcyclohexyl-5′-N-ethylcarboxamidoadenosines

Compound Description: These are a series of novel adenosine analogs that exhibit high affinity for the A2A adenosine receptor. Two specific compounds, ATL146e (4-(3-[6-amino-9-(5-ethylcarbamoyl-3,4-dihydroxytetrahydro-furan-2-yl)-9H-purin-2-yl]-prop-2-ynyl)-cyclohexanecarboxylic acid methyl ester) and ATL193 (acetic acid 4-(3-[6-amino-9-(5-ethylcarbamoyl-3, 4-dihydroxy-tetrahydro-furan-2-yl)-9H-purin-2-yl]-prop-2-ynyl)-cyclohexylmethyl ester), demonstrate greater potency for human A2A adenosine receptor binding compared to the standard A2A agonist CGS21680 (2-[4-(2-carboxyethyl)phenethylamino]-5′-N-ethylcarboxamidoadenosine). These compounds also effectively stimulate cyclic AMP production in human neutrophils and inhibit the neutrophil oxidative burst, suggesting their potential as anti-inflammatory agents. []

Relevance: Although structurally dissimilar to 2-(1,3-benzodioxol-5-yl)-N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}acetamide, 2-propynylcyclohexyl-5′-N-ethylcarboxamidoadenosines are included due to their shared target, the adenosine receptor. The research on these analogs emphasizes the importance of exploring various chemical scaffolds for targeting adenosine receptors, highlighting the potential of the target compound as a novel adenosine receptor modulator.

Properties

Product Name

2-(1,3-benzodioxol-5-yl)-N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}acetamide

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-[[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl]acetamide

Molecular Formula

C23H22N2O4

Molecular Weight

390.4 g/mol

InChI

InChI=1S/C23H22N2O4/c1-15-5-3-6-16(2)22(15)29-23-18(7-4-10-24-23)13-25-21(26)12-17-8-9-19-20(11-17)28-14-27-19/h3-11H,12-14H2,1-2H3,(H,25,26)

InChI Key

UKZFGGMWKXUDKY-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)OC2=C(C=CC=N2)CNC(=O)CC3=CC4=C(C=C3)OCO4

Canonical SMILES

CC1=C(C(=CC=C1)C)OC2=C(C=CC=N2)CNC(=O)CC3=CC4=C(C=C3)OCO4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.